molecular formula C11H14N4O3 B3137619 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol CAS No. 439109-47-4

2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol

Cat. No.: B3137619
CAS No.: 439109-47-4
M. Wt: 250.25 g/mol
InChI Key: SXPBMSYWKFWQLL-UHFFFAOYSA-N
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Description

2-[2-[4-(2H-Tetrazol-5-yl)phenoxy]ethoxy]ethanol (CAS: 439109-47-4) is a synthetic organic compound characterized by a phenoxyethoxyethanol backbone substituted with a tetrazole ring at the para position of the phenyl group.

Properties

IUPAC Name

2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c16-5-6-17-7-8-18-10-3-1-9(2-4-10)11-12-14-15-13-11/h1-4,16H,5-8H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPBMSYWKFWQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333536
Record name 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439109-47-4
Record name 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Ether Formation: The phenol group is then reacted with ethylene oxide to form the phenoxyethanol intermediate.

    Final Coupling: The tetrazole-containing phenoxyethanol is then coupled with another ethylene oxide molecule to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, influencing various biological pathways. These interactions can lead to the modulation of enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

SYR127063
  • Structure: Contains a pyrrolo[3,2-d]pyrimidin-5-yl core linked to a trifluoromethylphenoxy group and an ethoxyethanol chain.
  • Key Differences : Replaces the tetrazole ring with a pyrrolopyrimidine scaffold, which may enhance binding to kinase targets .
2-{2-[4-({5-Chloro-6-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}amino)pyrrolo[3,2-d]pyrimidin-5-yl]ethoxy}ethanol
  • Structure: Features a pyrrolo[3,2-d]pyrimidine group, a chloropyridinyl substituent, and a trifluoromethylphenoxy moiety.
  • Key Differences : The absence of a tetrazole ring and inclusion of a pyridine-pyrrolopyrimidine system likely alter target specificity and solubility .
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Structure : Substitutes the tetrazole with a hydrophobic 1,1,3,3-tetramethylbutyl group.
  • Key Differences : The bulky alkyl chain reduces polarity, making this compound more suitable for surfactant or industrial applications .

Physicochemical Properties

Property 2-[2-[4-(2H-Tetrazol-5-yl)phenoxy]ethoxy]ethanol SYR127063 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Molecular Formula C₁₃H₁₆N₄O₃ (inferred) C₂₂H₁₉ClF₃N₅O₃ C₁₆H₂₄O₃
Boiling Point Not reported Not reported 402.6°C
Flash Point Not reported Not reported 197.3°C
Water Solubility Likely moderate (due to tetrazole) Low (hydrophobic substituents) Low (hydrophobic alkyl chain)

Notes:

  • The tetrazole group in the target compound likely increases water solubility compared to the alkyl-substituted analog .
  • SYR127063’s pyrrolopyrimidine core may reduce solubility but enhance membrane permeability .

Biological Activity

2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol is a compound characterized by the presence of a tetrazole ring, which is known for its diverse applications in pharmaceuticals and materials science. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 439109-47-4

The unique structure of this compound, featuring a tetrazole moiety, is significant for its biological interactions and potential therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring can engage in non-covalent interactions with enzymes and receptors, influencing various biochemical pathways. This interaction may modulate enzyme activity, receptor binding, and signal transduction processes, leading to various pharmacological effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing tetrazole rings. For instance, derivatives of tetrazole have shown promising results against several human cancer cell lines:

Cell Line Compound Tested IC50_{50} (µM) Mechanism
DU-145 (Prostate)Compound A0.054Induces apoptosis via caspase activation
HeLa (Cervical)Compound B0.048Arrests cell cycle at G2/M phase
A549 (Lung)Compound C0.9Inhibits tubulin polymerization

These findings indicate that compounds similar to this compound may possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has also indicated that tetrazole-containing compounds exhibit antimicrobial properties. For example, studies have reported that certain derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.

Study on Anticancer Properties

A notable study published in MDPI evaluated a series of tetrazole derivatives for their cytotoxic effects against various cancer cell lines. The study highlighted that specific substitutions on the tetrazole ring significantly influenced the anticancer activity, with some compounds showing IC50_{50} values as low as 0.048 µM against HeLa cells. The mechanism was attributed to the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Research on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of tetrazole derivatives, where compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol
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2-[2-[4-(2H-tetrazol-5-yl)phenoxy]ethoxy]ethanol

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